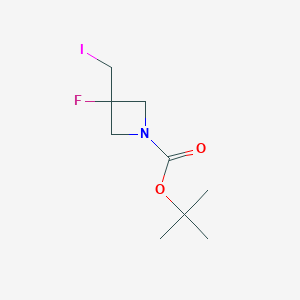

1-Boc-3-iodomethyl-3-fluoroazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDAPUKBGDZCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 1-Boc-3-iodomethyl-3-fluoroazetidine?

An In-Depth Technical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine for Advanced Drug Discovery

Introduction

This compound (CAS No. 1374657-64-3) is a highly functionalized synthetic building block of significant interest to the medicinal chemistry community.[1] Its unique architecture, combining a conformationally restricted azetidine core, a metabolically robust fluorine atom, and a versatile iodomethyl group, offers a powerful tool for introducing novel three-dimensional scaffolds into drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a wide range of synthetic transformations, making it an ideal intermediate for library synthesis and lead optimization. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its reactivity, and best practices for its application in a research setting.

Physicochemical and Structural Properties

The core value of this compound lies in the strategic combination of its structural motifs. The azetidine ring, a four-membered saturated heterocycle, serves as a bioisostere for more common ring systems, imparting conformational rigidity that can enhance binding affinity to biological targets. The fluorine atom at the C3 position is a critical feature; its high electronegativity can modulate the pKa of nearby functionalities, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability. The iodomethyl group is an excellent electrophilic handle, primed for nucleophilic substitution reactions.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1374657-64-3 | [1] |

| Molecular Formula | C₉H₁₅IFNO₂ | N/A |

| Molecular Weight | 315.12 g/mol | N/A |

| IUPAC Name | tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate | N/A |

| Canonical SMILES | C1C(N(C1)C(=O)OC(C)(C)C)(CI)F | N/A |

Note: Physical properties such as melting point and boiling point are not widely reported in public literature, which is common for specialized, non-crystalline laboratory reagents.

Synthesis and Mechanism

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be proposed based on well-established chemical transformations starting from the commercially available precursor, 1-Boc-3-fluoroazetidine-3-methanol. The strategy involves the conversion of the primary alcohol into a superior leaving group, followed by a Finkelstein reaction.

References

1-Boc-3-iodomethyl-3-fluoroazetidine chemical structure and analysis

An In-Depth Technical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine

Introduction: A Modern Building Block for Medicinal Chemistry

This compound is a specialized heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure combines three key motifs that are highly valued in modern medicinal chemistry: a strained four-membered azetidine ring, a fluorine atom, and a reactive iodomethyl group.

The azetidine scaffold, a saturated four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for more common rings, offering a unique vector in three-dimensional chemical space.[1][2] Its incorporation into drug candidates can improve critical physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity. The strategic placement of a fluorine atom can further modulate a molecule's pKa, lipophilicity, and conformational preferences, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles.[3][4] Finally, the iodomethyl group serves as a versatile synthetic handle, providing a reactive electrophilic site for the facile introduction of the fluoroazetidine core into more complex molecular architectures.

This guide provides a comprehensive overview of the chemical structure, synthesis, analysis, and application of this compound, designed for scientists and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The structure of this compound is defined by a central azetidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The C3 position of the ring is quaternized with both a fluorine atom and an iodomethyl group.

Caption: Chemical structure of this compound.

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate | [5] |

| CAS Number | 1374657-64-3 | [5] |

| Molecular Formula | C₉H₁₅FINO₂ | [] |

| Molecular Weight | 315.12 g/mol | [5] |

| Appearance | Colorless to light yellow liquid/oil | [7] |

| Purity | Typically >95% | [] |

Synthesis and Mechanistic Rationale

The synthesis of this compound typically proceeds from its corresponding alcohol precursor, 1-Boc-3-fluoroazetidine-3-methanol. The conversion of the primary alcohol to the iodide is a standard transformation, often achieved under conditions analogous to the Appel reaction.

Synthetic Rationale: The choice of reagents is critical for an efficient and high-yielding transformation.

-

Precursor: 1-Boc-3-fluoroazetidine-3-methanol (CAS 1126650-66-5) is the logical starting point, containing the complete core structure except for the desired halide.[8][9]

-

Iodinating System: A combination of triphenylphosphine (PPh₃) and iodine (I₂) is a classic and effective system for converting primary alcohols to iodides. The reaction proceeds through a phosphonium intermediate.

-

Base: A mild, non-nucleophilic base such as imidazole is used to neutralize the HI generated in situ, preventing potential side reactions and degradation of the acid-sensitive Boc protecting group.

-

Solvent: An aprotic solvent like toluene or dichloromethane (DCM) is suitable for this reaction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the iodination of a similar substrate, 1-Boc-3-hydroxyazetidine.[10]

-

Reaction Setup: To a solution of 1-Boc-3-fluoroazetidine-3-methanol (1.0 eq) in dry toluene (approx. 0.1 M concentration), add imidazole (3.0 eq) and triphenylphosphine (2.0 eq).

-

Addition of Iodine: Add iodine (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction mixture will typically turn dark brown.

-

Heating: Heat the reaction mixture to 100°C and monitor by TLC or LC-MS for the consumption of the starting material (typically 1-2 hours).

-

Quenching and Workup: Cool the mixture to room temperature. Carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of excess iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a clear oil.[10]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The following techniques are standard for this molecule.

| Technique | Expected Observations |

| ¹H NMR | Boc group: A sharp singlet at ~1.4-1.5 ppm (9H). Azetidine CH₂: Two complex multiplets between ~3.8-4.5 ppm (4H total), appearing as doublets of doublets or triplets, with coupling to each other and to the fluorine atom. CH₂I: A doublet at ~3.5-3.7 ppm (2H) due to coupling with the fluorine atom. |

| ¹³C NMR | Boc C(CH₃)₃: ~28 ppm. Boc C=O: ~156 ppm. Boc C(CH₃)₃: ~81 ppm. Azetidine CH₂: Two signals around ~55-65 ppm (may be split by fluorine). C-F: Signal at ~90-100 ppm (large ¹JCF coupling). CH₂I: Signal at ~5-15 ppm (split by fluorine). |

| ¹⁹F NMR | A single resonance, likely a triplet of triplets or a more complex multiplet, due to coupling with the four adjacent protons on the azetidine ring and the two protons of the iodomethyl group. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 316.02 and potential adducts like [M+Na]⁺ at m/z 338.00. A characteristic fragment would be the loss of the Boc group ([M-Boc+H]⁺). |

| Purity (HPLC/GC) | A single major peak with >95% purity is expected under standard chromatographic conditions.[11] |

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of the purified oil.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its designed reactivity, making it an excellent scaffold for elaboration into more complex drug-like molecules.

Core Reactivity: The primary site of reactivity is the carbon-iodine bond. The iodide is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide variety of nucleophiles, including amines, thiols, azides, and carbanions.

Caption: Sₙ2 reactivity of the iodomethyl group with a generic nucleophile.

Applications in Medicinal Chemistry:

-

Scaffold Decoration: The compound serves as a pre-formed, rigid scaffold onto which various functional groups can be appended. This is a powerful strategy in lead optimization, allowing chemists to systematically probe the structure-activity relationship (SAR) of a pharmacophore.

-

Linker Chemistry: The reactive handle is suitable for incorporation into linker technologies, such as those used in Proteolysis-Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise control over geometry and connectivity is paramount.[1]

-

Bioisosteric Replacement: The entire fluoroazetidine moiety can be used to replace other cyclic systems (e.g., piperidines, pyrrolidines) or acyclic fragments in a known drug to improve its properties. The unique stereoelectronic effects of the fluorine atom can lead to unexpected and beneficial changes in biological activity.[2][12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from analogous structures provide clear guidance for safe handling. Related iodo- and fluoro-azetidines are classified as irritants and may be harmful if swallowed or in contact with skin.[8][13][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[11]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local and national regulations.

Conclusion

This compound is a high-value, synthetically versatile building block that provides a direct entry point to novel chemical matter for drug discovery. The convergence of a strained azetidine ring, a strategically placed fluorine atom, and a reactive iodomethyl handle makes it an enabling tool for medicinal chemists seeking to optimize lead compounds and explore new intellectual property space. Its rational synthesis, clear analytical profile, and predictable reactivity underscore its importance in the modern drug discovery toolkit.

References

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1374657-64-3 [chemicalbook.com]

- 7. 1-Boc-3-iodo-azetidine Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-Boc-3-Iodoazetidine AldrichCPR 254454-54-1 [sigmaaldrich.com]

- 14. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to tert-Butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate: A Novel Building Block for Medicinal Chemistry

Introduction: The Rising Prominence of Fluorinated Azetidines in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated heterocycles have gained significant attention for their ability to introduce three-dimensional complexity into otherwise planar molecules, often leading to improved metabolic stability, solubility, and target engagement. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain can be harnessed for unique chemical transformations, while its compact structure provides a versatile platform for substitution.[1]

The strategic introduction of fluorine into drug candidates has become a cornerstone of contemporary drug design, capable of modulating pKa, improving metabolic stability, and enhancing binding affinity.[3] Consequently, the synthesis and application of fluorinated azetidines are of considerable interest.[4][5] This guide focuses on a specific, highly functionalized building block: tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate (CAS Number: 1374657-64-3).[6] The presence of both a fluorine atom and an iodomethyl group at the C3 position offers a unique combination of properties and synthetic handles, making it a powerful tool for the synthesis of novel drug candidates. This document will provide an in-depth exploration of its synthesis, properties, and potential applications, tailored for researchers and professionals in the field of drug development.

Physicochemical and Structural Properties

The unique arrangement of functional groups in tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate dictates its chemical behavior and potential applications. The bulky tert-butoxycarbonyl (Boc) group serves as a common protecting group for the azetidine nitrogen, facilitating its manipulation during synthesis and allowing for deprotection under acidic conditions.

The geminal fluorine and iodomethyl substituents at the C3 position are of particular significance. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the azetidine ring and adjacent functional groups.[7] The iodomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, making it a key linker for introducing the azetidine scaffold into larger molecules.

Table 1: Physicochemical Properties of tert-Butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 1374657-64-3 | [6] |

| Molecular Formula | C9H15FINO2 | [6] |

| Molecular Weight | 315.13 g/mol | [6] |

| Appearance | (Predicted) Colorless to pale yellow oil or solid | General knowledge |

| Boiling Point | (Predicted) >300 °C | [8] (related compound) |

| Density | (Predicted) ~1.6 g/cm³ | [9] (related compound) |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General knowledge |

Proposed Synthesis Protocol

Overall Synthetic Workflow

References

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 6. cenmed.com [cenmed.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TERT-BUTYL 3-(IODOMETHYL)AZETIDINE-1-CARBOXYLATE CAS#: 253176-94-2 [m.chemicalbook.com]

- 9. CAS # 253176-94-2, tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate - chemBlink [chemblink.com]

A Comprehensive Technical Guide to the Synthesis of 1-Boc-3-iodomethyl-3-fluoroazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] Concurrently, strained ring systems like azetidines have gained significant traction as valuable scaffolds in drug discovery. Their rigid, three-dimensional structures provide novel exit vectors for molecular elaboration, enabling the exploration of previously inaccessible chemical space.

The convergence of these two strategies in the form of fluorinated azetidines presents a particularly compelling architectural motif for the design of novel therapeutics. 1-Boc-3-iodomethyl-3-fluoroazetidine is a key building block in this class, offering a synthetically versatile handle for the introduction of a fluorinated azetidine core into a wide range of molecular architectures. The presence of the iodomethyl group allows for facile nucleophilic substitution reactions, making it a readily derivatizable intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the viable synthetic pathways to this important compound, focusing on the underlying chemical principles and providing practical, step-by-step protocols.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (1), reveals a key precursor: 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine (2). The transformation of the primary alcohol in (2) to the corresponding iodide in (1) is a standard functional group interconversion. The synthesis of the fluorinated alcohol intermediate (2) is the more complex challenge, requiring the strategic introduction of both the fluorine and hydroxymethyl moieties onto the azetidine ring. A plausible precursor to (2) is a suitably protected 3-fluoro-3-(hydroxymethyl)azetidine, which can be accessed through the cyclization of an acyclic precursor.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine

A robust synthesis of 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine has been reported by Van Hende and coworkers as an intermediate in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.[2][3][4] This multi-step sequence begins with a commercially available starting material and proceeds through a key bromofluorination and cyclization strategy.

Pathway Overview

Caption: Synthetic pathway to 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine.

Step-by-Step Experimental Protocol

Step 1: Bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine

This initial step introduces the key fluorine and bromine atoms across the double bond of the starting material.

-

To a solution of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C is added N-bromosuccinimide (NBS) (1.1 eq). The reaction is stirred for 30 minutes.

-

Triethylamine trihydrofluoride (Et3N·3HF) (3.0 eq) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Reductive Amination and Intramolecular Cyclization

This tandem reaction first reduces the imine and is followed by an intramolecular Williamson ether synthesis-type reaction to form the azetidine ring.

-

To a solution of the bromofluorination product (1.0 eq) in methanol (MeOH) at 0 °C is added sodium borohydride (NaBH4) (1.5 eq) portionwise. The reaction is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in tetrahydrofuran (THF). Sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) is added portionwise at 0 °C. The reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is carefully quenched with water and extracted with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine is purified by column chromatography.

Step 3: Deprotection and Boc Protection

The final steps involve the removal of the diphenylmethyl protecting group and the installation of the tert-butoxycarbonyl (Boc) group.

-

A solution of 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine (1.0 eq) in methanol is subjected to hydrogenolysis in the presence of palladium on carbon (10% Pd/C) under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude amine is dissolved in a suitable solvent such as dichloromethane.

-

Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and a base such as triethylamine (Et3N) (1.2 eq) are added, and the mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is washed with 1 M hydrochloric acid (HCl) and saturated aqueous NaHCO3. The organic layer is dried over Na2SO4, filtered, and concentrated to afford 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine, which can be further purified by column chromatography.

| Step | Transformation | Reagents and Conditions | Estimated Yield (%) |

| 1 | Bromofluorination | NBS, Et3N·3HF, CH2Cl2, 0 °C to rt | 70-80 |

| 2 | Reductive Amination & Cyclization | 1. NaBH4, MeOH; 2. NaH, THF | 60-70 |

| 3 | Deprotection & Boc Protection | 1. H2, Pd/C, MeOH; 2. Boc2O, Et3N, CH2Cl2 | 85-95 |

Final Step: Iodination of 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine

The conversion of the primary alcohol in the key precursor to the target iodide can be efficiently achieved using an Appel-type reaction. This reaction utilizes triphenylphosphine and an iodine source to generate an alkoxyphosphonium intermediate, which is subsequently displaced by iodide in an SN2 fashion.

Reaction Mechanism

References

A Comprehensive Spectroscopic and Analytical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-iodomethyl-3-fluoroazetidine is a valuable trifunctional building block in medicinal chemistry and drug discovery. Its unique architecture, incorporating a strained azetidine ring, a fluorine atom, and a reactive iodomethyl group, offers a versatile scaffold for synthesizing novel chemical entities. Fluorinated azetidines, in particular, are of high interest due to the favorable physicochemical properties that fluorine substitution can confer upon a parent molecule, including enhanced metabolic stability and binding affinity.[1][2] This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering a predictive but robust framework for its characterization. Detailed, field-proven protocols for data acquisition via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented, grounded in established analytical principles to ensure data integrity and reproducibility.

The Molecular Architecture: An Introduction

The subject of this guide, tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate, possesses a calculated molecular weight of 315.12 g/mol and a molecular formula of C₉H₁₅IFNO₂. The structure features a chiral center at the C3 position, which introduces stereochemical complexity that is critical to its spectroscopic analysis. The tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates handling, while the fluoro and iodomethyl substituents at the C3 position are key functional handles for subsequent chemical modifications.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Experiments should be conducted in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[7][8]

2.1.1. ¹H NMR Spectroscopy

The proton spectrum is expected to be complex due to the rigidity of the azetidine ring and the influence of the fluorine atom. The protons on the C2 and C4 carbons are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with both geminal (²JHH) and vicinal (³JHH) couplings. Furthermore, they will exhibit coupling to the fluorine atom (²JHF and ³JHF).

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale and Key Couplings |

| -C(CH ₃)₃ (Boc group) | ~1.45 | s (singlet) | Characteristic signal for the nine equivalent protons of the tert-butyl group.[4] |

| -CH ₂- (Azetidine C2/C4) | 3.8 – 4.5 | m (multiplet) | Complex multiplets resulting from geminal coupling, vicinal coupling, and coupling to fluorine (²JHF, ³JHF). The exact appearance will be highly dependent on the relative magnitudes of the coupling constants. |

| -CH ₂I (Iodomethyl) | 3.4 – 3.7 | d (doublet) | The two protons are chemically equivalent but will be split by the adjacent fluorine atom into a doublet (²JHF ≈ 45-50 Hz). |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and critical information about the electronic environment of each carbon, particularly the C-F bond. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[9]

| Carbon Assignment | Predicted δ (ppm) | Predicted C-F Coupling | Rationale |

| -C (CH₃)₃ (Boc) | ~28.5 | None | Typical chemical shift for the methyl carbons of a Boc group.[4] |

| -C (CH₃)₃ (Boc) | ~80.0 | None | Quaternary carbon of the tert-butyl group.[4] |

| C =O (Boc) | ~155.0 | None | Carbamate carbonyl carbon. |

| -CH ₂- (Azetidine C2/C4) | 55 – 65 | t (triplet), ²JCF ≈ 20-25 Hz | The fluorine atom will split the signals of the adjacent ring carbons. |

| C -F (Azetidine C3) | 90 – 100 | d (doublet), ¹JCF ≈ 200-250 Hz | The carbon directly bonded to fluorine exhibits a characteristically large one-bond coupling constant. |

| -CH ₂I (Iodomethyl) | 5 – 15 | d (doublet), ²JCF ≈ 20-25 Hz | The iodomethyl carbon is shifted significantly upfield due to the heavy atom effect of iodine and will show two-bond coupling to fluorine. |

2.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a clean window for observing the fluorine environment. The spectrum is typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[10][11]

| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale and Key Couplings |

| F -C3 | -180 to -220 | m (multiplet) | The single fluorine atom will couple to the four protons on the azetidine ring (two at C2, two at C4) and the two protons of the iodomethyl group, likely resulting in a complex multiplet. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for this analysis, as it is a soft ionization technique suitable for polar, non-volatile molecules.

| Ion | Predicted m/z | Comments |

| [M+H]⁺ | 316.0 | Protonated molecular ion. |

| [M+Na]⁺ | 338.0 | Sodium adduct, commonly observed with ESI. |

| [M-Boc+H]⁺ | 216.0 | A very common and often prominent fragment corresponding to the loss of the Boc protecting group (100 Da). |

| [M-I]⁺ | 188.1 | Fragment corresponding to the loss of the iodine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[4]

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 2980–2850 | C-H stretch (alkyl) | Medium-Strong |

| ~1695 | C=O stretch (carbamate) | Strong, sharp |

| 1160–1050 | C-F stretch | Strong |

| 1250, 1160 | C-O stretch (carbamate) | Strong |

| ~500 | C-I stretch | Weak-Medium |

Experimental Methodologies: A Practical Guide

The following protocols represent best practices for acquiring high-quality spectroscopic data for this compound.

General Sample Preparation

-

Purity: Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Purification is typically achieved via flash column chromatography.[4]

-

Solvent Selection: For NMR, choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals. CDCl₃ is a common first choice.[7] For compounds with lower solubility, DMSO-d₆ or CD₃CN can be used.[12] Always note the solvent used, as chemical shifts are solvent-dependent.[13]

-

Concentration: For NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is standard for a 5 mm NMR tube.[14] For high-resolution mass spectrometry (HRMS), prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

Protocol for NMR Data Acquisition

-

Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a spectrometer with a proton operating frequency of at least 400 MHz to ensure adequate signal dispersion.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm).[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of -10 to 200 ppm.

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).[7]

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum to confirm the number of fluorine environments (expected to be one).

-

Acquire a proton-coupled ¹⁹F spectrum to observe the F-H coupling patterns.

-

Reference the spectrum using an appropriate standard.[10]

-

Protocol for Mass Spectrometry (ESI-MS)

-

Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in HPLC-grade methanol.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the spectrum in positive ion mode.

-

Analysis: Scan a mass range from m/z 100 to 500. Look for the predicted molecular ions and key fragments. For exact mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.[4]

Protocol for Infrared (ATR-FTIR) Spectroscopy

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the neat oil or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Integrated Data Analysis and Validation

Confirming the structure of this compound requires a holistic approach where data from all spectroscopic techniques are integrated. The workflow below illustrates the logical process of structural verification.

Diagram 2: Integrated Spectroscopic Workflow

Caption: Logical workflow for the structural elucidation and validation of the target compound.

A critical aspect of validation is to cross-reference the findings. For instance, the molecular formula determined by HRMS must match the atom count derived from ¹H and ¹³C NMR. The functional groups identified by IR (e.g., the carbamate C=O) must correspond to signals in the ¹³C NMR spectrum (e.g., a signal at ~155 ppm). This self-validating system ensures a high degree of confidence in the final structural assignment.

References

- 1. researchgate.net [researchgate.net]

- 2. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 1-Boc-3-iodoazetidine(254454-54-1) 1H NMR [m.chemicalbook.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. chem.washington.edu [chem.washington.edu]

- 9. rsc.org [rsc.org]

- 10. colorado.edu [colorado.edu]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epfl.ch [epfl.ch]

- 13. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 14. benchchem.com [benchchem.com]

A Technical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-3-iodomethyl-3-fluoroazetidine, a valuable building block for medicinal chemistry and drug discovery. The guide covers its chemical properties, a plausible synthetic pathway, commercial availability, and its strategic application in the development of novel therapeutics.

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

Four-membered heterocycles, particularly azetidines, have emerged as crucial scaffolds in modern drug discovery.[1][2] Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can positively influence the pharmacological properties of a drug candidate. The introduction of fluorine, a bioisosteric replacement for hydrogen, can further enhance metabolic stability, binding affinity, and membrane permeability.[3][4] this compound combines these advantageous features, presenting a versatile reagent for introducing a fluorinated, sterically constrained motif into target molecules.

Chemical Properties and Structure

IUPAC Name: tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate CAS Number: 1374657-64-3[5][6] Molecular Formula: C9H15FINO2[5] Molecular Weight: 315.12 g/mol [5]

The structure of this compound is characterized by a central four-membered azetidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis, readily removed under acidic conditions. The C3 position is geminally substituted with a fluorine atom and an iodomethyl group. The presence of the highly reactive iodomethyl group makes this compound an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 3-fluoroazetidine moiety.

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its use in research and development. The following table summarizes some of the known suppliers.

| Supplier | Website | Notes |

| BLD Pharmatech | --INVALID-LINK-- | Listed under CAS number 1374657-64-3. |

| Appchem | --INVALID-LINK-- | Catalog number AQ33163.[5] |

| Chemenu | --INVALID-LINK-- | Research-based manufacturer of pharmaceutical intermediates.[7] |

| CP Lab Safety | --INVALID-LINK-- | Available in minimum 97% purity.[8] |

Note: Availability and purity should be confirmed with the respective suppliers.

Proposed Synthetic Pathway

-

Fluorination of a suitable precursor: This could involve the fluorination of a 3-hydroxymethylazetidine derivative.

-

Boc Protection: The azetidine nitrogen is protected with a Boc group to prevent side reactions in subsequent steps.

-

Activation of the Hydroxyl Group: The primary alcohol of the 3-hydroxymethyl group is converted into a good leaving group, such as a tosylate or mesylate.

-

Iodination: The leaving group is then displaced by an iodide ion, typically using a source like sodium iodide in a suitable solvent (e.g., acetone or DMF), to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development

The unique structural features of this compound make it a highly valuable building block in drug discovery programs.

Introduction of a 3D-Constrained, Fluorinated Motif

The azetidine ring imparts a rigid, three-dimensional conformation to the molecule, which can be beneficial for optimizing ligand-receptor interactions. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Bioisosteric Replacement

The 3-fluoroazetidine moiety can serve as a bioisostere for other commonly used groups in medicinal chemistry, such as pyrrolidines or piperidines. This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and increased aqueous solubility.

Experimental Protocol: Nucleophilic Substitution

The primary application of this compound is in nucleophilic substitution reactions. The iodomethyl group is a potent electrophile that can react with a wide range of nucleophiles, including amines, thiols, and alcohols, to form new carbon-heteroatom bonds.

General Protocol for N-Alkylation of an Amine:

-

Dissolution: Dissolve the amine (1.0 equivalent) and this compound (1.1 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a commercially available and highly versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained azetidine ring, a metabolically robust fluorine atom, and a reactive iodomethyl handle provides researchers with a powerful tool for the synthesis of novel drug candidates with potentially improved pharmacological properties. The straightforward application in nucleophilic substitution reactions allows for the efficient incorporation of the 3-fluoroazetidine motif into a wide range of molecular scaffolds.

References

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-Fluoro-3-(trifluoromethyl)azetidine [smolecule.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound | 1374657-64-3 [chemicalbook.com]

- 7. cas 1374657-64-3|| where to buy this compound [french.chemenu.com]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-Boc-3-iodomethyl-3-fluoroazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-iodomethyl-3-fluoroazetidine is a highly functionalized azetidine building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature—a strained azetidine ring, a reactive iodomethyl electrophile, and a stereoelectronically influential fluorine atom—makes it a valuable synthon for introducing complex pharmacophores. However, these same features necessitate a rigorous and well-informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of the material. This guide provides a comprehensive overview of the essential safety protocols, grounded in the principles of chemical reactivity, risk mitigation, and regulatory compliance. By synthesizing data from structurally related compounds and established laboratory safety standards, this document serves as a critical resource for any professional working with this reactive intermediate.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust risk assessment can be constructed by analyzing its structural components and examining data for analogous compounds. The molecule is a Boc-protected fluoroazetidine bearing a primary alkyl iodide. This combination suggests several potential hazards:

-

High Reactivity as an Alkylating Agent: The iodomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. As such, the compound must be considered a reactive alkylating agent. Alkylating agents are often toxic, mutagenic, and carcinogenic due to their ability to react with biological nucleophiles like DNA and proteins.

-

Toxicity of Organoiodine Compounds: Organoiodine compounds can be toxic and may pose environmental hazards.[1] Some are known to be mutagenic or carcinogenic.[1]

-

Hazards of Fluorinated Organics: The fluorine atom enhances the electrophilicity of the adjacent carbon and introduces metabolic stability. However, thermal decomposition of fluorinated compounds can release highly toxic fumes such as hydrogen fluoride (HF) and carbonyl fluoride (COF2).[2][3]

-

Irritation and Sensitization: Based on data from similar molecules, there is a high probability of irritation to the skin, eyes, and respiratory system.[4][5][6]

Inferred GHS Classification

Based on the GHS classifications of structurally similar compounds like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate and 1-Boc-3-iodoazetidine, a conservative, inferred GHS classification for this compound is proposed in Table 1.[4] This should be considered a provisional assessment pending the availability of a formal SDS.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

|

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation | Danger/Warning |

|

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |

|

| Hazardous to the Aquatic Environment, Acute & Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Warning |

|

This table is a synthesized estimation based on available data for analogous compounds and does not represent a formal GHS classification.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory.[7]

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood with a properly functioning exhaust system.[8][9] This is the primary defense against inhalation of vapors or fine particulates.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[9]

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[5][10]

Personal Protective Equipment (PPE)

Given the compound's presumed status as a reactive alkylating agent and potential hazardous drug, PPE selection should align with guidelines for handling cytotoxic or highly potent compounds.[11][12][13]

Table 2: Mandatory Personal Protective Equipment (PPE)

| Body Part | PPE Specification | Rationale and Best Practices |

| Hands | Double Gloving: Inner and outer gloves tested for chemotherapy drug resistance (ASTM D6978 standard). Nitrile or neoprene are recommended.[8][11] | Provides robust protection against direct skin contact and absorption. The outer glove should be placed over the gown cuff.[11] Change gloves immediately if contamination is suspected. |

| Body | Impermeable, Disposable Gown: Poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[7][11] | Protects skin and personal clothing from splashes and spills. Must close in the back.[11] |

| Eyes/Face | Chemical Splash Goggles and Full-Face Shield. | Goggles provide a seal around the eyes to protect from splashes.[14] A face shield worn over goggles offers an additional barrier for the entire face, which is critical when handling corrosive or highly toxic materials.[5] |

| Respiratory | NIOSH-certified N95 Respirator (or higher). | While a fume hood is the primary control, a respirator should be worn as an added precaution against aerosol exposure, especially during weighing of solids or cleanup of spills.[7] |

| Feet | Closed-toe shoes and disposable shoe covers. | Prevents exposure from spills that reach the floor. Shoe covers prevent the spread of contamination outside the immediate work area.[11] |

Safe Handling and Experimental Protocols

Adherence to meticulous handling techniques is paramount to prevent exposure and cross-contamination.

Workflow for Handling Reactive Agents

The following diagram outlines the critical decision points and actions for safely handling this compound.

Caption: A workflow for the proper handling of this compound.

Step-by-Step Weighing and Dispensing Protocol

-

Preparation: Before bringing the compound into the fume hood, assemble all necessary equipment (spatulas, weigh paper, reaction vessel, solvent, etc.).

-

Don PPE: Put on all required PPE as detailed in Table 2.

-

Tare Balance: Place a tared weigh boat or vial on an analytical balance inside the fume hood.

-

Dispense Solid: Carefully dispense the required amount of this compound onto the weigh boat. Avoid creating dust. Use gentle motions.

-

Transfer: Promptly and carefully transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

-

Seal: Immediately cap the primary container of the stock material and the reaction vessel.

-

Initial Cleanup: Wipe down the spatula and any surfaces near the balance with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the designated solid hazardous waste container.

Chemical Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.[15][16] The principles of segregation and environmental control are key.[16]

Storage Conditions

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended, similar to other reactive electrophiles like 1-Boc-3-iodoazetidine.[17]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and oxygen, which could potentially react with the compound or promote degradation.

-

Light: Protect from light, as alkyl iodides can be light-sensitive, potentially leading to the formation of radical species or discoloration.[17]

-

Container: Keep the container tightly sealed to prevent exposure to air and moisture.[8][18]

Incompatibility and Segregation

This compound must be segregated from incompatible materials to prevent violent reactions, fires, or the release of toxic gases.[9]

Caption: Incompatibility chart for storing the target compound.

-

Strong Oxidizing Agents: Can cause violent reactions.

-

Strong Bases: May promote elimination reactions or degradation.

-

Strong Acids: Can cause cleavage of the Boc-protecting group, leading to a more reactive and potentially unstable secondary amine.[5]

-

Strong Nucleophiles: While these are intended reactants in synthesis, they are incompatible for storage purposes.

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.[19]

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the fume hood is operating and, if safe to do so, increase ventilation to the area.

-

PPE: Don the appropriate PPE, including respiratory protection and chemical-resistant gloves, before attempting to clean the spill.[8]

-

Containment: For a small spill, cover with an inert absorbent material like vermiculite, sand, or a commercial spill kit designed for organic solvents.[8]

-

Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontamination: Clean the spill area with soap and water, followed by a solvent rinse (e.g., ethanol). Collect all cleaning materials as hazardous waste.

-

Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.

-

Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Waste Disposal

Disposal of this compound and any materials contaminated with it must comply with all federal, state, and local regulations for hazardous waste.[20]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.

-

Segregation: Do not mix this waste with incompatible waste streams.

-

Containers: Collect waste in a designated, sealed, and leak-proof container.

-

Solid Waste: Used PPE, contaminated absorbent materials, and weigh paper should be collected in a lined, sealed container.

-

Liquid Waste: Unused solutions and reaction quench liquors should be collected in a separate, sealed container.

-

-

Treatment: Due to its classification as an organoiodine compound, specific treatment may be required.

-

Neutralization: For residual solutions, quenching with a reducing agent like sodium thiosulfate can convert the elemental iodine (if formed) to less harmful iodide salts.[21] This should only be done as part of a defined experimental quenching procedure, not for bulk waste disposal.

-

Incineration: High-temperature incineration is a common method for the disposal of organic waste and can be used to decompose organoiodine compounds.[22] This should be handled by a licensed waste management service.

-

Never dispose of this chemical down the drain or in general waste bins.[8]

Conclusion

This compound is a powerful tool for chemical synthesis, but its utility is matched by its potential hazards. A proactive and informed safety culture is non-negotiable. By understanding the compound's reactivity through the lens of its functional groups, implementing robust engineering controls, mandating appropriate PPE, and adhering to strict protocols for handling, storage, and disposal, researchers can mitigate the risks effectively. This guide serves as a foundational document to be integrated into site-specific safety plans, ensuring that innovation in drug development proceeds without compromising the health and safety of the scientific community.

References

- 1. Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorogistx.com [fluorogistx.com]

- 3. theic2.org [theic2.org]

- 4. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. H57492.ME [thermofisher.com]

- 7. gerpac.eu [gerpac.eu]

- 8. calibrechem.com [calibrechem.com]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. halyardhealth.com [halyardhealth.com]

- 12. pogo.ca [pogo.ca]

- 13. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]

- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 15. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 16. mynewlab.com [mynewlab.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. zjwintime.com [zjwintime.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. benchchem.com [benchchem.com]

- 22. Iodine Recycling Business – 株式会社合同資源 [godoshigen.co.jp]

A Senior Application Scientist's Guide to the Physicochemical Properties of 3-Fluoroazetidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The Strategic Value of the 3-Fluoroazetidine Scaffold in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1][2] The 3-fluoroazetidine motif, in particular, has emerged as a uniquely valuable scaffold. It is not merely a decorative element but a functional tool used to fine-tune the physicochemical properties that govern a drug's ultimate success.[3] This guide moves beyond a simple recitation of facts to explore the underlying principles of why this scaffold is so effective, providing field-proven insights into its application.

The power of the 3-fluoroazetidine ring lies in its role as a bioisostere.[4][5] Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly comparable biological effects.[4] By replacing a hydrogen atom or a hydroxyl group with fluorine on the azetidine ring, medicinal chemists can profoundly alter a molecule's properties to enhance efficacy, improve pharmacokinetics, and reduce toxicity.[4][6] This guide will dissect the key physicochemical properties modulated by this substitution: basicity (pKa), lipophilicity (LogP/LogD), metabolic stability, and conformational preference.

Core Physicochemical Properties: A Deep Dive

The introduction of a single fluorine atom at the 3-position of the azetidine ring initiates a cascade of electronic and steric effects that are critical for drug design.

Basicity (pKa): The Inductive Effect in Action

The basicity of the azetidine nitrogen is a pivotal parameter, influencing a compound's solubility, receptor interactions, and off-target effects.[7] Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon framework.[1]

Causality: This inductive pull of electron density away from the nitrogen atom reduces its ability to accept a proton. Consequently, the protonated form (the conjugate acid) becomes more acidic, which translates to a lower pKa for the parent amine. A comprehensive study of fluorinated saturated heterocyclic amines confirmed that the number of fluorine atoms and their distance to the protonation center are the major factors defining the compound's basicity.[8][9] This modulation is not trivial; a reduction of 1-2 pKa units is commonly observed, which can be the difference between a promising lead and a failed candidate.[1]

Caption: Inductive effect of fluorine reducing electron density on the nitrogen, leading to a lower pKa.

Table 1: Comparative Basicity of Azetidine Derivatives

| Compound | Substituent at C3 | Typical Experimental pKa | Rationale |

|---|---|---|---|

| Azetidine | H | 8.5 - 9.5 | Unsubstituted baseline |

| 3-Fluoroazetidine | F | 6.5 - 7.5 | Strong -I effect from fluorine reduces nitrogen basicity[8] |

| 3,3-Difluoroazetidine | F, F | 4.5 - 5.5 | Additive -I effect from two fluorine atoms further reduces basicity[8] |

Lipophilicity (LogP/LogD): A Context-Dependent Property

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is crucial for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10] The effect of fluorination on lipophilicity is highly context-dependent and cannot be assumed to be simply "more lipophilic".[8][11]

Causality: Fluorine substitution has a dual effect on a molecule's polarity.[12]

-

Increased Hydrophobicity: Replacing C-H bonds with C-F bonds can increase the molecule's hydrophobic surface area.[12]

-

Modulated Polarity: The high electronegativity of fluorine can alter the local dipole moment and modulate the electronic distribution at neighboring atoms.[9]

The net result on LogP can be an increase or a decrease, depending on the overall molecular structure and the relative spatial orientation of the fluorine atom.[8] For instance, in some systems, the introduction of fluorine enhances lipophilicity, while in others, particularly where intramolecular hydrogen bonding is disrupted or the overall dipole moment is increased, lipophilicity can decrease.[12]

Table 2: Illustrative Lipophilicity Data for Azetidine Scaffolds

| Compound | Substituent | Typical Experimental LogP | Observation |

|---|---|---|---|

| N-Benzylazetidine | H | ~1.8 | Baseline lipophilicity for a substituted azetidine. |

| N-Benzyl-3-fluoroazetidine | F | ~1.9 - 2.1 | A modest increase in LogP is often observed due to the hydrophobic nature of the C-F bond.[8] |

| N-Benzyl-3-hydroxyazetidine | OH | ~0.5 | The hydroxyl group significantly increases polarity, decreasing LogP. |

Metabolic Stability: Blocking the "Soft Spots"

One of the most powerful applications of fluorination is to enhance metabolic stability.[1][2] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often occurs at electron-rich C-H bonds (metabolic "soft spots").[2][13]

Causality: The carbon-fluorine (C-F) bond is exceptionally strong and significantly more resistant to oxidative cleavage by CYP450 enzymes compared to a carbon-hydrogen (C-H) bond.[2] By replacing a metabolically vulnerable hydrogen atom at the 3-position of the azetidine ring with fluorine, chemists can effectively "block" this site from oxidation. This strategic replacement can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2]

Conformational Preferences: The Power of Stereoelectronics

Beyond simple electronic effects, fluorine can exert profound control over the three-dimensional shape of a molecule through stereoelectronic interactions.[1] For a flexible ring system like azetidine, this can be used to "lock" the molecule into its bioactive conformation—the specific shape required to bind to its biological target.

Causality: The primary mechanism is the gauche effect, where the C-F bond prefers a gauche (60°) alignment with vicinal C-H or C-C bonds.[1] This preference can stabilize an otherwise disfavored ring pucker. In fluorinated pyrrolidines, a related five-membered ring, the gauche effect has been shown to stabilize specific Cγ-exo conformations.[14] A similar principle applies to 3-fluoroazetidines, where the fluorine atom can bias the ring's conformational equilibrium, potentially leading to a significant increase in binding affinity and potency by reducing the entropic penalty of binding.

Field-Proven Experimental Protocols

To ensure scientific integrity, the properties discussed must be validated through robust experimental methods. The following protocols are standard, miniaturized procedures commonly used in drug discovery settings.[15]

Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method leverages the change in a compound's UV-Vis absorbance spectrum as a function of pH to determine its pKa.[15] It is a reliable and medium-throughput technique.[7][15]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the 3-fluoroazetidine derivative in DMSO.

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[15]

-

Sample Preparation: In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration of ~50-100 µM.

-

Spectrophotometric Analysis: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between ionized and non-ionized forms is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa.

Protocol for LogP/LogD Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[15][16]

Caption: Experimental workflow for LogP/LogD determination using the shake-flask method.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or PBS buffer at pH 7.4 for LogD) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

-

Partitioning: Add a known volume of the aqueous phase and the n-octanol phase to a vial. Add a small amount of the test compound (typically from a concentrated stock solution).

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection.[15]

-

Calculation: Calculate LogP (or LogD) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol for In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which contain high concentrations of CYP450 enzymes, to predict how quickly a compound will be metabolized in the body.[2]

Caption: Workflow for an in vitro liver microsomal stability assay.

Methodology:

-

Incubation Preparation: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and a phosphate buffer. Add the test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.

-

Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key indicators of metabolic stability.[2]

Conclusion

The 3-fluoroazetidine scaffold is a powerful tool in the medicinal chemist's arsenal. Its value stems from the predictable and tunable ways in which the fluorine atom modulates core physicochemical properties. By understanding the causal mechanisms—the inductive effect on pKa, the context-dependent influence on lipophilicity, the C-F bond's resistance to metabolism, and stereoelectronic control over conformation—drug designers can rationally engineer molecules with superior ADME profiles and enhanced biological activity. The robust experimental protocols provided herein form the basis for validating these design hypotheses, ensuring that theoretical advantages translate into tangible improvements in drug development.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 4. What is the function of bioisostere? [synapse.patsnap.com]

- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

The Strategic Incorporation of Fluorinated Azetidines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The confluence of fluorine chemistry and the growing interest in three-dimensional molecular scaffolds has positioned fluorinated azetidines as a privileged structural motif in contemporary drug discovery. This guide provides an in-depth technical exploration of the multifaceted roles of fluorinated azetidines, from their synthesis to their profound impact on pharmacological profiles. We will delve into the strategic rationale behind their use, the nuanced effects of fluorination on physicochemical and pharmacokinetic properties, and practical synthetic methodologies. Case studies of their successful application will be presented to illustrate their value in overcoming prevalent challenges in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this emerging class of molecules.

Introduction: The Rise of a Powerful Partnership

The pharmaceutical industry has witnessed a paradigm shift towards molecules with higher sp³ character, moving away from flat, aromatic structures to embrace greater three-dimensionality.[1] Azetidines, four-membered nitrogen heterocycles, have emerged as key players in this trend, offering improved metabolic stability, enhanced aqueous solubility, and novel exit vectors for molecular elaboration compared to their larger saturated counterparts like piperidine and pyrrolidine.[1] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved drugs containing this unique element.[2][3] Fluorine's distinct electronic properties and small size allow for the fine-tuning of a molecule's potency, conformation, metabolism, and membrane permeability.[4][5]

The marriage of these two concepts—the azetidine scaffold and fluorine substitution—has given rise to a powerful class of building blocks that offer solutions to some of drug discovery's most persistent challenges. This guide will explore the synergistic benefits of this combination, providing a comprehensive overview for the medicinal chemist.

The Impact of Fluorination on Azetidine Properties

The introduction of fluorine into the azetidine ring can dramatically alter its fundamental properties. These changes are not merely incremental but can lead to significant improvements in a drug candidate's profile.

Modulating Basicity (pKa)

A primary concern with amine-containing scaffolds is their basicity. High pKa can lead to off-target effects, particularly hERG channel inhibition. Fluorination in the vicinity of the azetidine nitrogen can significantly lower its basicity due to the powerful electron-withdrawing nature of the fluorine atom.[6] This modulation can mitigate toxicity concerns while preserving the necessary interactions for on-target activity. The extent of pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[7]

Enhancing Metabolic Stability

Metabolic instability is a frequent cause of drug candidate failure. Fluorine can act as a "metabolic shield," blocking sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the overall metabolic stability of the molecule can be substantially increased.[5]

Tuning Lipophilicity and Permeability

The effect of fluorination on lipophilicity (logP) is complex and context-dependent.[8] While aromatic fluorination often increases lipophilicity, aliphatic fluorination can have varied effects.[8] However, strategic fluorination has been shown to improve membrane permeability.[9][10] In some cases, a single fluorine atom can lead to a remarkable improvement in permeability, solubility, and in vivo clearance, resulting in significantly enhanced oral exposure.[9][10]

Conformational Control

Fluorine substitution can exert significant control over the conformational preferences of the azetidine ring.[11] The puckered nature of the azetidine ring can be influenced by electrostatic interactions, such as a C–F···N+ charge-dipole interaction, and hyperconjugation.[11] This conformational steering can be exploited to lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity.

Synthetic Strategies for Accessing Fluorinated Azetidines

The growing importance of fluorinated azetidines has spurred the development of novel and efficient synthetic methodologies.

Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]butanes

A powerful approach to synthesizing 2-(trifluoromethyl)azetidines involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[6] These highly strained precursors can be ring-opened with various electrophiles to generate a diverse array of substituted azetidines.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)azetidines via Strain-Release [6]

-

Starting Material Synthesis: Prepare 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes via diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines.

-

Ring-Opening Reaction: To a solution of the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane in a suitable solvent (e.g., dichloromethane), add the desired electrophile (e.g., benzyl chloroformate or trifluoroacetic anhydride) at a controlled temperature (e.g., -78 °C to room temperature).

-

Work-up and Purification: Upon reaction completion, quench the reaction and perform a standard aqueous work-up. Purify the resulting substituted 2-(trifluoromethyl)azetidine by column chromatography.

-

Further Functionalization (Optional): The resulting azetidines can be further modified. For example, palladium-catalyzed hydrogenolysis can provide access to cis-3-aryl-2-trifluoromethyl azetidines.

Caption: Strain-Release Synthesis of 2-(Trifluoromethyl)azetidines.

Azetidine Sulfonyl Fluorides (ASFs) for Late-Stage Functionalization

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for the mild synthesis of 3-aryl-3-substituted azetidines.[12][13] These reagents can be activated under mild thermal conditions to couple with a broad range of nucleophiles, enabling late-stage functionalization of complex molecules.[12]

Experimental Protocol: Synthesis of 3-Substituted Azetidines using ASFs [12]

-

ASF Synthesis: Prepare N-protected azetidine sulfonyl fluorides (e.g., N-Cbz-ASFs) through a thiol alkylation-oxidation-elimination/fluorination sequence.

-

Coupling Reaction: In a suitable solvent such as acetonitrile, combine the ASF reagent, the desired nucleophile (e.g., an amine or NH-azole), and a base (e.g., K₂CO₃ or triethylamine).

-

Thermal Activation: Heat the reaction mixture to a moderate temperature (e.g., 60 °C) to initiate the coupling process.

-